![molecular formula C18H32N6O B5564065 4-[4-methyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-N-propylpiperidine-1-carboxamide](/img/structure/B5564065.png)

4-[4-methyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-N-propylpiperidine-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound contains a piperidine ring, which is a common structure in many pharmaceuticals . Piperidines are important synthetic fragments for drug design and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

While specific synthesis methods for this compound are not available, piperidine derivatives can be synthesized through various intra- and intermolecular reactions . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

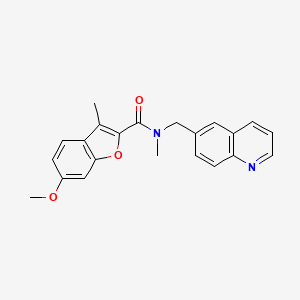

The compound contains a piperidine ring, a 1,2,4-triazole ring, and a carboxamide group. Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Scientific Research Applications

Enantioselective Synthesis for CGRP Receptor Inhibition

Research into CGRP (calcitonin gene-related peptide) receptor antagonists has led to the development of stereoselective and economical syntheses for potent inhibitors. These compounds are pivotal in the treatment of conditions like migraines, showcasing the importance of precise chemical synthesis in pharmaceutical applications. The convergent, stereoselective synthesis demonstrated for a CGRP receptor inhibitor underlines the role of such chemical entities in developing therapeutic agents (Cann et al., 2012).

Aminocarbonylation Reactions

The use of alkoxycarbonylpiperidines as N-nucleophiles in palladium-catalyzed aminocarbonylation reactions highlights the compound's utility in synthesizing carboxamide derivatives. This application is critical in producing intermediates for pharmaceuticals and agrochemicals, demonstrating the compound's versatility in organic synthesis (Takács et al., 2014).

Soluble Epoxide Hydrolase Inhibition

The discovery of piperidine-carboxamide inhibitors for soluble epoxide hydrolase from high-throughput screening signifies the compound's potential in treating inflammatory diseases. The triazine heterocycle, a critical functional group in these inhibitors, underscores the significance of such compounds in developing new therapeutic agents (Thalji et al., 2013).

Antimicrobial Activity

Research into the synthesis of 1,2,4-triazol-3-one derivatives and their antimicrobial activity evaluation shows the potential of these compounds in addressing microbial resistance. The synthesis and screening for antimicrobial activity demonstrate the compound's utility in discovering new antimicrobials (Fandaklı et al., 2012).

CCR5 Antagonism for HIV-1 Inhibition

The development of piperidine-4-carboxamide CCR5 antagonists for inhibiting HIV-1 replication illustrates the compound's role in antiviral therapy. Such research is pivotal in finding effective treatments for HIV/AIDS, showcasing the compound's significance in medicinal chemistry (Imamura et al., 2006).

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

Future Directions

properties

IUPAC Name |

4-[4-methyl-5-(piperidin-1-ylmethyl)-1,2,4-triazol-3-yl]-N-propylpiperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32N6O/c1-3-9-19-18(25)24-12-7-15(8-13-24)17-21-20-16(22(17)2)14-23-10-5-4-6-11-23/h15H,3-14H2,1-2H3,(H,19,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYGJQFAWRKOAHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)N1CCC(CC1)C2=NN=C(N2C)CN3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[4-methyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-N-propylpiperidine-1-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-methyl-2-(methylthio)-7-[3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5563988.png)

![N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-(1H-1,2,4-triazol-5-ylthio)acetohydrazide](/img/structure/B5563995.png)

![4-[4-methyl-3-(2-oxo-1-imidazolidinyl)benzoyl]-1-phenyl-2-piperazinone](/img/structure/B5564010.png)

![2-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B5564013.png)

![4-{3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-piperidinyl}-2-methylthieno[2,3-d]pyrimidine](/img/structure/B5564029.png)

![1-[(dimethylamino)sulfonyl]-N-[3-(2-ethyl-1-piperidinyl)propyl]-4-piperidinecarboxamide](/img/structure/B5564054.png)

![8-fluoro-N-{1-[4-(methylsulfonyl)phenyl]ethyl}-2-quinolinecarboxamide](/img/structure/B5564058.png)

![2-[4-(1,3-oxazol-5-yl)benzoyl]-7-propyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5564087.png)

![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(2-furoyl)-1-piperazinyl]pyrimidine](/img/structure/B5564095.png)

![N-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]-2-(7-fluoro-2-methyl-1H-indol-3-yl)acetamide](/img/structure/B5564101.png)